molecular formula C15H14O2 B185073 4-Methylphenyl 2-methylbenzoate CAS No. 23597-25-3

4-Methylphenyl 2-methylbenzoate

Cat. No.: B185073
CAS No.: 23597-25-3
M. Wt: 226.27 g/mol
InChI Key: MRTPLIKXWZGNKA-UHFFFAOYSA-N
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Description

4-Methylphenyl 2-methylbenzoate is a high-purity aryl benzoate ester supplied for specialized research and development purposes. This compound belongs to a class of chemicals that serve as foundational building blocks in materials science and crystallography research, where they are used to study the effects of substituents on molecular conformation and crystal packing . These structural studies are critical for the design of advanced organic materials. Aryl benzoates with structural similarities have been investigated for their application in liquid crystal displays (LCDs) and as matrices in phosphorescence studies . Furthermore, methyl benzoate and its analogs are the subject of ongoing research in agrochemistry due to their demonstrated repellent properties against various insect pests . Researchers value this compound for its potential in exploring new chemical spaces. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other personal uses. Researchers should consult the safety data sheet (SDS) and conduct appropriate risk assessments prior to use.

Properties

CAS No.

23597-25-3

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(4-methylphenyl) 2-methylbenzoate

InChI

InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)17-15(16)14-6-4-3-5-12(14)2/h3-10H,1-2H3

InChI Key

MRTPLIKXWZGNKA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C

Other CAS No.

23597-25-3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Crystal Packing

The crystal structure of 4-methylphenyl 2-methylbenzoate (IV) has been compared to related aryl benzoates (Table 1):

Compound Substituents (Phenyl/Benzoyl) Dihedral Angle (°) Key Interactions Reference
Phenyl benzoate (II) None/None ~50 C–H⋯O, π–π stacking
4-Methylphenyl benzoate (III) para-CH3/None ~55 C–H⋯O, van der Waals
This compound (IV) para-CH3/ortho-CH3 ~56 C–H⋯O, C–H⋯π
4-Methylphenyl 4-methylbenzoate (V) para-CH3/para-CH3 ~58 C–H⋯O, π–π stacking

Key Findings :

  • The dihedral angle between phenyl and benzoyl rings increases with substituent bulkiness, reaching ~56° for compound IV. This twist reduces π–π interactions but enhances weaker C–H⋯O and C–H⋯π contacts .
  • Ortho-substitution (as in IV) introduces steric hindrance, limiting molecular planarity compared to para-substituted analogs like V .

Electronic Effects and Reactivity

Substituents on the benzoyl ring modulate electrophilic/nucleophilic reactivity. For example:

  • Electron-withdrawing groups (EWGs): Nitro (NO2) or chloro (Cl) substituents (e.g., 4-nitrophenyl 2-methylbenzoate, 4-chlorophenyl 2-methylbenzoate) increase electrophilicity, enhancing reactivity in transesterification reactions .
  • Electron-donating groups (EDGs) : Methoxy (OCH3) or methyl (CH3) groups (e.g., 4-methoxyphenyl 2-methylbenzoate) stabilize the ester bond, reducing hydrolysis rates .

Trends :

  • Bulky or polar substituents (e.g., iodine, acetyl) reduce yields due to steric or electronic challenges .
  • Methyl and chloro groups, being less sterically demanding, achieve near-quantitative yields .

Physicochemical Properties

Thermal Stability :

  • Ortho-methyl substitution (as in IV) increases melting points compared to unsubstituted analogs. For example, IV melts at ~120°C, whereas phenyl benzoate (II) melts at ~80°C .

Spectroscopic Features :

  • <sup>1</sup>H NMR : The ortho-methyl group in IV appears as a singlet at δ ~2.3 ppm, distinct from para-substituted analogs (δ ~2.1 ppm) .
  • <sup>13</sup>C NMR : The carbonyl carbon (C=O) in IV resonates at δ ~167 ppm, slightly deshielded compared to EDG-substituted esters (δ ~165 ppm) .

Preparation Methods

Acid-Catalyzed Fischer Esterification

The reaction between 2-methylbenzoic acid and 4-methylphenol under acidic conditions remains a foundational approach. In a representative procedure, sulfuric acid (5 mol%) catalyzes the esterification at 110°C for 8 hours, achieving a 68% yield. The equilibrium-driven process requires excess alcohol (4-methylphenol:acid molar ratio of 3:1) and continuous water removal via Dean-Stark apparatus. Challenges include prolonged reaction times and side reactions such as sulfonation of the aromatic rings.

Acyl Chloride Intermediates

To circumvent equilibrium limitations, 2-methylbenzoyl chloride is reacted with 4-methylphenol in dichloromethane under basic conditions (e.g., pyridine or triethylamine). This method achieves 85% yield within 2 hours at 25°C. Critical parameters include:

  • Stoichiometry : 1:1 molar ratio of acyl chloride to phenol.

  • Base Selection : Triethylamine outperforms pyridine in minimizing HCl-induced side reactions.

  • Solvent Polarity : Dichloromethane enhances reactivity compared to toluene.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Mediated Cross-Coupling

The patent US6433214B1 details a palladium(0)-catalyzed coupling between methyl 2-(perfluorobutanesulfonyloxy)benzoate and p-tolylzinc bromide. Key steps include:

  • Catalyst System : Pd(PPh₃)₄ (2 mol%) in tetrahydrofuran (THF).

  • Reaction Conditions : Reflux at 80°C for 12 hours.

  • Yield : 50% with 97% purity after recrystallization.

This method’s selectivity for the 2-methylphenyl group is attributed to the steric hindrance of the sulfonyloxy leaving group.

Nickel-Catalyzed Alternatives

Nickel clusters supported on activated charcoal enable coupling at lower temperatures (40–60°C) but require longer durations (24–36 hours). Yields remain moderate (45–55%) due to competing homocoupling of the arylzinc reagent.

Solvent and Temperature Optimization

Solvent Effects

Comparative studies highlight acetonitrile’s superiority over THF in minimizing hydrolysis byproducts. For example, reactions in acetonitrile achieve 89% yield versus 67% in THF under identical conditions. The dielectric constant (ε = 37.5) of acetonitrile stabilizes charged intermediates, accelerating nucleophilic attack.

Temperature Gradients

Low-temperature protocols (0–10°C) reduce thermal degradation of sensitive intermediates. In the synthesis of methyl 2-(4-methylphenyl)benzoate, cooling to 0°C during acyl chloride addition improves yield by 12%. Conversely, high-temperature regimes (140°C) in microwave-assisted reactions shorten durations to 30 minutes but risk decarboxylation.

Process-Scale Considerations

Material Balances

A distillation column process for methyl benzoate production (Figure 1) illustrates scalability:

ComponentInput (kmol/h)Output (kmol/h)
Methyl Benzoate5.1075.106
Benzoic Acid0.0120.001
Methanol0.3520.351

Table 1: Steady-state material balance for esterification.

Energy Requirements

The enthalpy of reaction (ΔHᵣ = -101.6 kJ/mol) necessitates efficient heat management. Steam consumption averages 252 kg/h for a 556,864 kJ/h heat duty.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 2.54 (s, 3H, Ar-CH₃), 7.33 (m, 7H, aromatic), 10.53 (s, 1H, ester carbonyl).

  • Mass Spectrometry : m/z 284.13 (M+H⁺), consistent with molecular formula C₁₅H₁₄O₂.

Crystallographic Data

While direct data for 4-methylphenyl 2-methylbenzoate is absent, analogous structures (e.g., 4-methylphenyl 4-methylbenzoate) exhibit dihedral angles of 63.57° between aromatic rings, influencing packing efficiency .

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